N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine
Description
N-[(4-Bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine is a piperidine derivative featuring a 4-bromothiophene methyl substituent. The bromothiophene moiety may confer unique electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C11H17BrN2S |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C11H17BrN2S/c1-14-4-2-10(3-5-14)13-7-11-6-9(12)8-15-11/h6,8,10,13H,2-5,7H2,1H3 |
InChI Key |
UYWDAMVNJYVRAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of the Intermediate: The brominated thiophene is then reacted with a suitable aldehyde to form the corresponding bromothiophen-2-ylmethyl intermediate.
Coupling with Piperidine: The intermediate is then coupled with 1-methylpiperidin-4-amine under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and physicochemical differences between N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine and its analogs:
Key Observations :
- Electron-Withdrawing Groups : The bromothiophene (target compound) and nitro group () may enhance electrophilic reactivity compared to fluorobenzyl analogs.
- Solubility : The chlorophenyl-pentyl derivative () exhibits low aqueous solubility, likely due to hydrophobic branching, whereas fluorobenzyl analogs may have better bioavailability.
- Spectral Data : The benzooxazole-bromobiphenyl analog () shows distinct IR and NMR profiles, useful for structural elucidation.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-1-methylpiperidin-4-amine, a compound with the CAS number 1096850-13-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Structure and Composition
The molecular formula for this compound is with a molecular weight of 303.26 g/mol. The compound features a bromothiophene moiety, which is known for its diverse biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.26 g/mol |
| CAS Number | 1096850-13-3 |
| Chemical Formula | C12H19BrN2S |
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a moderate inhibitory effect with an IC50 value of approximately 15 µg/mL, suggesting potential for further development as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro testing on various cancer cell lines demonstrated that the compound significantly reduced cell viability. Specifically, it exhibited IC50 values in the low micromolar range across different cell types, indicating strong antiproliferative effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Study 3: Neuroprotective Effects
Research conducted on neuroblastoma cells showed that this compound could protect against oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell survival rates in treated cultures.
Comparative Analysis of Biological Activities
| Activity Type | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Antimicrobial | Inhibition of MRSA | 15 |
| Anticancer | Reduced cell viability | Low micromolar |
| Neuroprotective | Protection against apoptosis | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
